PNU 142300-13C1,d2
Description
Properties
Molecular Formula |
C₁₅¹³CH₁₈D₂FN₃O₆ |
|---|---|
Molecular Weight |
372.35 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Pnu 142300 13c1,d2
Chemical Synthesis Pathways for PNU-142300 as a Research Standard
The synthesis of PNU-142300 has been achieved through multi-step pathways, often starting from commercially available materials. One established method begins with 3,4-difluoronitrobenzene (B149031). cortecnet.com The synthesis proceeds through several key transformations to construct the core structure and append the necessary side chains.
A common route involves the synthesis of a key intermediate, which is then further elaborated to yield PNU-142300. isotope.comcortecnet.com For instance, 3,4-difluoronitrobenzene can undergo nucleophilic substitution, protection of hydroxyl groups, nitro-group reduction, condensation, and cyclization to form an advanced intermediate such as (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione. cortecnet.com
Table 1: Key Stages in the Synthesis of PNU-142300
| Stage | Starting Material | Key Reactions | Intermediate/Product |
| Core Formation | 3,4-Difluoronitrobenzene | Nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, cyclization | Protected oxazolidinone intermediate |
| Side Chain Introduction | Protected oxazolidinone intermediate | TBS deprotection, Williamson etherification | Intermediate with ethoxyacetic acid side chain |
| Final Steps | Intermediate with side chain | Amolysis, acylation, debenzylation, deprotection | PNU-142300 |
Methodologies for Stable Isotopic Labeling (13C1,d2) of PNU-142300
The introduction of stable isotopes into a molecule like PNU-142300 is a strategic process designed to create a compound that is chemically identical to the parent molecule but has a different mass. This mass difference is the key to its utility as an internal standard in quantitative analysis. The labeling of PNU-142300 with one carbon-13 atom and two deuterium (B1214612) atoms is achieved by incorporating a labeled precursor during the synthesis.
Incorporation of Carbon-13 (13C) at Specific Positions
The incorporation of a carbon-13 atom is typically achieved by using a starting material or reagent that contains the ¹³C isotope at a specific position. globaljournals.org For the synthesis of PNU-142300-13C1,d2, the labeling is introduced in the ethoxyacetic acid side chain. This is accomplished by using an isotopically labeled alkylating agent during the Williamson ether synthesis step. A suitable labeled precursor is ethyl bromoacetate-¹³C,d₂. pharmaffiliates.com In this reagent, one of the carbon atoms of the acetate (B1210297) group is ¹³C. The use of such a precursor ensures that the ¹³C label is placed precisely in the final molecule. nih.gov
Deuterium (d2) Labeling Techniques for Metabolic Tracking
Deuterium (²H or d) labeling is a common strategy for tracking metabolic pathways and for use in quantitative bioanalysis. vulcanchem.com In the case of PNU-142300-13C1,d2, two deuterium atoms are incorporated into the same ethoxyacetic acid side chain as the carbon-13 atom. This is achieved by using a precursor where the carbon atom adjacent to the carbonyl group is bonded to two deuterium atoms instead of hydrogen atoms. The aforementioned ethyl bromoacetate-¹³C,d₂ serves this dual purpose, carrying both the ¹³C and d₂ labels. pharmaffiliates.com The synthesis of such a labeled precursor would itself involve starting with simpler labeled molecules, such as labeled acetic acid, and building up the desired structure. researchgate.netresearchgate.net
The synthetic relationship between PNU-142300 and its labeled counterpart, as well as the related metabolite PNU-142586, often relies on a common labeled intermediate. The labeling strategy is designed to introduce the isotopes in a stable position within the molecule where they are not lost during subsequent reaction steps or metabolic processes.
Characterization of Labeled Compound Purity and Isotopic Enrichment for Research Use
For PNU-142300-13C1,d2 to be effective as a research standard, its chemical purity and isotopic enrichment must be rigorously characterized. pharma-industry-review.com This ensures the accuracy of quantitative measurements in pharmacokinetic studies. The primary techniques used for this characterization are high-performance liquid chromatography (HPLC) and a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Purity: HPLC is used to determine the chemical purity of the final compound, separating it from any unreacted starting materials, byproducts, or other impurities. pharma-industry-review.com A high level of chemical purity, typically above 95-98%, is required. esschemco.com
Isotopic Enrichment and Structure Confirmation:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the labeled compound and determining the degree of isotopic enrichment. researchgate.net The mass spectrum of PNU-142300-13C1,d2 will show a molecular ion peak that is three mass units higher than that of the unlabeled PNU-142300, corresponding to the addition of one ¹³C atom (mass difference of +1) and two deuterium atoms (mass difference of +2). The relative intensities of the isotopic peaks provide a measure of the isotopic enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the precise location of the isotopic labels within the molecule.
¹³C NMR: In the ¹³C NMR spectrum, the signal for the labeled carbon will be significantly enhanced due to its high enrichment (typically >99% ¹³C) compared to the natural abundance of 1.1%. This confirms the position of the ¹³C label.
¹H NMR: In the ¹H NMR spectrum, the signal corresponding to the protons on the carbon atom that has been deuterated will be absent or significantly reduced. This confirms the position of the deuterium labels.
A certificate of analysis for such a labeled compound would typically include the results from these analytical techniques, providing the end-user with confidence in the material's identity, purity, and isotopic composition. cortecnet.com
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Result for PNU-142300-13C1,d2 |
| HPLC | Chemical Purity | A major peak corresponding to the product, with purity typically >98%. |
| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight Confirmation | Molecular ion peak shifted by +3 Da compared to the unlabeled compound. |
| ¹³C NMR | Position of ¹³C Label | Enhanced signal for the labeled carbon atom in the ethoxyacetic acid moiety. |
| ¹H NMR | Position of d₂ Label | Disappearance or significant reduction of the signal for the protons on the deuterated carbon. |
Metabolic Pathways of Linezolid and the Role of Pnu 142300 in Preclinical Models
Enzymatic and Non-Enzymatic Formation of PNU 142300 from Linezolid (B1675486) in In Vitro Systems
The metabolism of linezolid into its major metabolites, PNU-142300 and PNU-142586, occurs primarily via the oxidation of the morpholine (B109124) ring. drugbank.compfizer.combris.ac.uk The formation of PNU-142300, a delta-amino acid, is attributed to the "lactam pathway". bris.ac.uk This pathway is considered to be purely enzymatic. bris.ac.uk
In contrast, the other major metabolite, PNU-142586, is formed via the "lactone pathway," which is initiated by a chemical, non-enzymatic oxidation process. bris.ac.ukfda.gov While linezolid itself is not detectably metabolized by the cytochrome P450 (CYP) enzyme system, and does not significantly inhibit or induce major CYP isoforms, recent data suggest that CYP2J2 and CYP4F2 may be involved in its metabolism. pfizer.comnih.gov The lactam pathway leading to PNU-142300 involves an intermediate carbinolamine, which is mechanistically similar to the lactone pathway.
Characterization of Metabolite Formation Pathways in Hepatic and Extra-Hepatic In Vitro Models
In vitro studies using human liver microsomes have been conducted to investigate the metabolism of linezolid. bris.ac.uk These studies have shown that linezolid is oxidized to a metabolite, though the primary focus has often been on the non-enzymatic chemical oxidation leading to the precursor of PNU-142586. bris.ac.ukfda.gov The formation of PNU-142300 is a key metabolic route, particularly in certain species like the rat. nih.gov
Studies using isolated primary rat hepatocytes have provided further insight into the hepatic role in linezolid metabolism. nih.govasm.org In models of hepatic impairment, the in vitro hepatic clearance of linezolid was significantly decreased. nih.govasm.org Specifically, compared to normal rat hepatocytes, the clearance dropped by 61.3% in hepatocytes from rats with induced hepatic impairment and by 44.1% in hepatocytes from rats with renal failure, which can also affect non-renal drug metabolism. nih.govasm.org This indicates that reduced hepatic metabolism in impaired liver function directly impacts the formation of metabolites, including PNU-142300. nih.gov PNU-142300 itself did not show accumulation in the liver or kidney tissues of these rat models. nih.govasm.org
Cross-Species Metabolic Comparisons of Linezolid and PNU 142300 Formation in Animal Models
The metabolic profile of linezolid, including the formation of PNU-142300, is qualitatively similar across humans, dogs, rats, and monkeys, but the quantitative proportions of the metabolic pathways differ significantly. sciex.comnih.gov The primary distinction lies in the preferential ratio between the lactone pathway (leading to PNU-142586) and the lactam pathway (leading to PNU-142300). bris.ac.uk
Humans: Favor the lactone pathway, with a lactone-to-lactam pathway ratio of approximately 4.5:1. PNU-142586 is the predominant human metabolite, accounting for about 40% of the dose in urine, while PNU-142300 accounts for about 10%. pfizer.com
Rats: In stark contrast, rats favor the lactam pathway. bris.ac.uk The lactone-to-lactam ratio is approximately 1:4. Consequently, the formation of PNU-142300 is the rate-limiting step for the clearance of linezolid in rats. researchgate.netnih.gov In control rats, the cumulative urinary excretion of PNU-142300 was about 30.0%. nih.gov
Dogs: Metabolize linezolid via both pathways in roughly equal measure. bris.ac.uk
These cross-species differences are critical for interpreting preclinical toxicology data and extrapolating it to humans. sciex.com
Table 1: Cross-Species Comparison of Linezolid Metabolic Pathways
| Species | Favored Metabolic Pathway | Lactone:Lactam Pathway Ratio | Rate-Limiting Step in Clearance | Reference |
| Human | Lactone Pathway | ~4.5:1 | Formation of PNU-142586 | nih.gov |
| Rat | Lactam Pathway | ~1:4 | Formation of PNU-142300 | nih.govbris.ac.uk |
| Dog | Equal | ~1:1 | - | bris.ac.uk |
Investigating Metabolic Intermediates and Reaction Mechanisms Leading to PNU 142300
The formation of PNU-142300 from linezolid proceeds through the enzymatic lactam pathway. bris.ac.uk This process involves the oxidation of the morpholine ring. bris.ac.ukumcs.pl A key, though unobserved, intermediate in this pathway is thought to be a carbinolamine. The oxidation of the non-basic nitrogen atom in the linezolid structure could lend some stability to this carbinolamine intermediate.
Further metabolism can occur. For instance, studies have identified PNU-143131 as an intermediate that is dependent on the enzymatic decomposition of linezolid through the lactam pathway. sciex.com This intermediate's levels were observed to rise in the early stages of in vitro incubations before decreasing as it was broken down into another, more stable metabolite. sciex.com The synthesis of PNU-142300 for research purposes has been achieved through multi-step chemical processes starting from compounds like 3,4-difluoronitrobenzene (B149031). cjph.com.cn
Pharmacokinetic Investigations of Pnu 142300 13c1,d2 in Non Human Biological Systems
Absorption and Distribution Studies of PNU 142300-13C1,d2 in Preclinical Animal Models
In preclinical studies, PNU-142300 is not administered directly but appears in the system following the administration of its parent drug, linezolid (B1675486). Linezolid is rapidly absorbed and extensively distributed in animal models, including mice, rats, and dogs. nih.gov The volume of distribution at steady-state (Vss) is noted to be approximately equal to the total body water, indicating wide penetration into extravascular sites. nih.gov
While linezolid is the main circulating compound, its metabolites, including PNU-142300, are subsequently distributed throughout the body. nih.gov Studies in rats with induced hepatic or renal impairment have shown that PNU-142300 does not accumulate in liver or kidney tissues. researchgate.netnih.gov Similarly, the parent drug, linezolid, did not show accumulation in the brain, heart, lung, liver, kidney, or small intestinal tissues in these models. nih.gov
The use of this compound is critical in these distribution studies. As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it allows for the accurate measurement of PNU-142300 concentrations in various tissues and plasma, correcting for variability during sample processing and analysis. vulcanchem.comfrontiersin.org
| Animal Model | Parent Compound Administered | Key Distribution Findings for PNU-142300 | Reference |
|---|---|---|---|
| Rat, Dog, Mouse | Linezolid | Distributed to extravascular sites following formation from linezolid. | nih.gov |
| Rat | Linezolid | No significant accumulation of PNU-142300 observed in liver or kidney tissue. | researchgate.netnih.gov |
In Vitro and Ex Vivo Metabolic Stability Assessments of this compound
As PNU-142300 is already a product of metabolism, studies tend to focus on its stability in biological samples (ex vivo) and the comparative rate of its formation in vitro. The stability of PNU-142300 has been assessed in human serum, with the findings considered transferable to animal serum matrices for preclinical research. These assessments are crucial for ensuring the integrity of samples during pharmacokinetic analysis. The compound is stable under typical laboratory handling and storage conditions. frontiersin.orgnih.gov
In vitro studies using liver hepatocyte co-cultures from different species have revealed significant differences in the metabolic profiling of linezolid. While PNU-142300 is a major metabolite in human hepatocyte cultures, it is formed to a lesser extent in rat, dog, and monkey systems, which may produce other metabolites more prominently. sciex.com This highlights species-specific differences in metabolic pathways. For instance, in vitro hepatic clearance of linezolid was found to be reduced in hepatocytes from rats with induced hepatic or renal failure compared to normal rat hepatocytes. nih.gov
The isotopically labeled this compound is assumed to share the same stability profile as PNU-142300 and is used to ensure accurate quantification in these in vitro experiments.
| Condition | Duration | Stability Finding | Reference |
|---|---|---|---|
| Room Temperature | 4 hours | Stable | frontiersin.org |
| Autosampler (10°C) | 8 hours | Stable | frontiersin.org |
| Freeze/Thaw Cycles | 3 cycles | Stable | frontiersin.orgnih.gov |
| Long-term Storage (-40°C) | At least 3 weeks | Stable | frontiersin.org |
Clearance and Excretion Pathways of this compound in Animal Studies
The clearance of PNU-142300 is an integral part of the elimination of its parent compound, linezolid. Across preclinical species such as the mouse, rat, and dog, renal excretion is a primary route of elimination for both linezolid and its metabolites, including PNU-142300. nih.gov Following administration of radiolabeled linezolid, radioactivity is almost completely recovered in excreta within 24 to 48 hours. nih.gov
| Compound | Percentage of Dose Excreted in Urine | Reference |
|---|---|---|
| Linezolid (Parent) | 30.0% | asm.org |
| PNU-142300 | 30.0% | asm.org |
| PNU-142586 | 3.5% | asm.org |
Application of this compound for Quantitative Pharmacokinetic Modeling in Research Animals
The primary and most critical application of this compound is in the development of robust quantitative pharmacokinetic (PK) models. scbt.comnih.gov Accurate PK models rely on high-quality data, specifically precise measurements of drug and metabolite concentrations in biological fluids over time. nih.gov
This compound serves as an ideal internal standard for bioanalytical methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry). vulcanchem.comfrontiersin.org Because its chemical and physical properties are nearly identical to the analyte (unlabeled PNU-142300), it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, its higher mass allows it to be distinguished and measured separately. vulcanchem.com This allows it to effectively correct for sample loss during extraction and for matrix-induced variations in instrument response, leading to highly accurate and precise quantification of the target metabolite. frontiersin.orgresearchgate.net
The concentration-time data generated using this methodology forms the basis for constructing population PK models in research animals. researchgate.netnih.gov These models can then be used to simulate metabolite exposure and to understand the influence of various physiological factors, such as renal function, on the clearance and accumulation of PNU-142300. researchgate.netresearchgate.net
Stable Isotope Tracing for Dynamic Metabolic Flux Analysis Utilizing this compound
Stable isotope tracing is a powerful technique used in metabolic flux analysis (MFA) to investigate the flow of molecules through metabolic pathways. medchemexpress.commpg.de This approach uses compounds enriched with stable isotopes, like ¹³C or ¹⁵N, as tracers. medchemexpress.com By tracking the incorporation of these isotopes into downstream metabolites, researchers can determine the activity and rates (fluxes) of specific biochemical reactions and pathways. researchgate.netfrontiersin.org
While MFA typically employs labeled primary nutrients like glucose or amino acids, a labeled metabolite such as this compound can be used for more targeted investigations. nih.govnih.gov The application of this compound in this context would be to trace the metabolic fate of the PNU-142300 molecule itself. Researchers could administer the labeled compound to an in vitro or animal model system to determine if it is a terminal metabolite or if it undergoes further biotransformation.
Alternatively, it could be used in conjunction with labeled linezolid to precisely delineate the flux through the specific oxidative pathway that leads to its formation. The distinct mass shift conferred by the ¹³C and deuterium (B1214612) labels allows for the unambiguous detection of the tracer and any subsequent metabolites by mass spectrometry, separating their signals from the background of naturally abundant, unlabeled molecules. frontiersin.orgfrontiersin.org This enables a dynamic and quantitative understanding of the specific metabolic pathways involved in linezolid disposition in various non-human biological systems.
Advanced Analytical Methodologies for Quantification and Tracing of Pnu 142300 13c1,d2
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for PNU 142300-13C1,d2 in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of PNU-142300 and its labeled counterpart in biological samples such as plasma and serum. researchgate.netfrontiersin.orgnih.gov The development of robust and sensitive LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Validation of these methods ensures their accuracy, precision, and reliability for research applications. nih.gov
The primary goal of sample preparation is to extract the analyte from the complex biological matrix, removing interfering substances like proteins and phospholipids (B1166683) that can compromise the analytical results. For PNU-142300, several techniques have been successfully employed.
Protein Precipitation (PPT): This is a common and straightforward method used to remove proteins from plasma or serum samples. frontiersin.orgnih.gov It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which causes the proteins to denature and precipitate. frontiersin.orgnih.govyoutube.com The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or undergo further cleanup. nih.gov
Solid-Phase Extraction (SPE): A more selective technique, SPE provides cleaner extracts compared to PPT. It utilizes a solid sorbent material packed into a cartridge to retain the analyte while interfering components are washed away. nih.gov For compounds similar in nature, phenylboronic acid (PBA) cartridges have shown high extraction recovery. nih.gov
Online Solid-Phase Extraction: This automated approach integrates sample cleanup directly with the LC system. One validated method for PNU-142300 uses two-dimensional liquid chromatography with column switching, where the sample is first loaded onto an extraction column for cleanup before being transferred to the analytical column for separation. researchgate.net
Chromatographic separation is crucial for isolating the analyte of interest from other matrix components and potential metabolites before detection. bioanalysis-zone.com For PNU-142300, Ultra-Performance Liquid Chromatography (UPLC) systems are frequently used due to their high resolution and short analysis times. frontiersin.orgnih.gov Optimal separation is typically achieved using reversed-phase chromatography.
Key parameters from a validated UPLC-MS/MS method are detailed below. frontiersin.org
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Elution Type | Gradient |
| Run Time | Approximately 4 minutes researchgate.net |
This configuration allows for efficient separation of PNU-142300 from its parent drug, linezolid (B1675486), and other endogenous plasma components, ensuring high selectivity. frontiersin.org
Tandem mass spectrometry is used for its high sensitivity and specificity in detecting and quantifying analytes. The most common mode of operation for quantitative bioanalysis is Multiple Reaction Monitoring (MRM). frontiersin.org In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of specificity, significantly reducing background noise.
For the unlabeled PNU-142300, a specific ion transition has been established. frontiersin.org The presence of stable isotopes in this compound results in a distinct mass shift of approximately +3 atomic mass units, allowing it to be detected independently from its unlabeled form in the same analysis. vulcanchem.com This clear differentiation is fundamental to its use as an internal standard. vulcanchem.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PNU-142300 (Unlabeled) | 369.96 | 327.98 frontiersin.org |
| This compound (Labeled) | ~373 | ~331 |
Note: The m/z values for the labeled compound are theoretical estimations based on the addition of one ¹³C and two ²H atoms.
Chromatographic Separation Parameters for Optimal Resolution
Role of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls before processing. gmp-compliance.org The IS is used to correct for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement. nih.govwuxiapptec.com
A stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for use as an internal standard. kcasbio.com this compound is an ideal SIL-IS for the quantification of unlabeled PNU-142300 for several reasons:
Identical Physicochemical Properties: It shares nearly identical chemical and physical characteristics with the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation. wuxiapptec.com
Co-elution: It typically co-elutes with the analyte, meaning it experiences the same matrix effects and instrument conditions at the time of detection. kcasbio.com
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass, preventing interference. vulcanchem.com
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods for measuring the formation and elimination of the PNU-142300 metabolite in pharmacokinetic studies. vulcanchem.com
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Fate Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and for tracking metabolic pathways. The isotopic labels in this compound make it particularly amenable to NMR analysis. vulcanchem.com The ¹³C atom provides a unique signal in ¹³C-NMR spectra, which can be used to follow the compound's journey through various metabolic transformations.
By administering a ¹³C-labeled compound and analyzing biological samples (e.g., cell extracts, biofluids) with NMR, researchers can identify downstream metabolites that retain the ¹³C label. nih.gov This approach, known as metabolic profiling, allows for the direct observation of substrate fluxes through different pathways. nih.gov For instance, high-resolution magic angle spinning (HR-MAS) NMR can be applied to intact cells or tissues to study the intracellular fate of labeled compounds and the resulting metabolic changes in the cellular environment. mdpi.com This technique could be used to trace the localization and potential further metabolism of PNU-142300 within cells, providing insights into its biological activity or clearance mechanisms.
Isotope Ratio Mass Spectrometry (IRMS) for Precise Metabolic Flux Determination
Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique that measures the relative abundance of isotopes in a given sample with extremely high precision. casopiskbm.cz It is a key technology in ¹³C-metabolic flux analysis (¹³C-MFA), a method used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comshimadzu.com
In the context of this compound, IRMS can be used to precisely determine the rate at which its parent drug, linezolid, is converted into the PNU-142300 metabolite. After administration of ¹³C-labeled linezolid, the rate of appearance of the ¹³C label in the PNU-142300 pool can be measured in samples like plasma or urine. This measurement provides a direct and quantitative assessment of the flux through this specific metabolic pathway. diva-portal.org This information is invaluable for understanding how factors like genetics, disease state, or co-administered drugs affect the metabolism of linezolid. While ¹³C-MFA studies often rely on GC-MS or LC-MS to measure labeling patterns in various metabolites, IRMS provides the benchmark for precise isotope ratio measurements. casopiskbm.cznih.gov
Mechanistic Research Applications of Pnu 142300 13c1,d2 As a Research Probe
Elucidating the Role of PNU 142300 in Linezolid (B1675486) Disposition in Specific Cell Lines and Organ Systems
The isotopically labeled metabolite of linezolid, PNU 142300-13C1,d2, is a crucial research tool for understanding the disposition of its parent drug. Linezolid is primarily metabolized through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite). nih.govasm.orgdrugbank.com In humans, urinary excretion is the primary route of elimination for linezolid and its metabolites. ark-tdm.comtandfonline.com Under steady-state conditions, approximately 10% of a linezolid dose is excreted in the urine as PNU-142300, 40% as PNU-142586, and 30% as the unchanged parent drug. asm.orggeneesmiddeleninformatiebank.nlpfizer.com
The distinct mass of this compound allows researchers to accurately trace and quantify the metabolic fate of linezolid without interference from the parent compound. This is particularly valuable in studies involving specific cell lines, such as hepatocytes, which are central to drug metabolism. By incubating these cells with linezolid, researchers can monitor the formation of labeled PNU 142300 to determine the rate and extent of metabolic conversion. This provides critical insights into the enzymatic processes governing linezolid's transformation.
Furthermore, preclinical studies in animal models utilize this compound to map the distribution and accumulation of this metabolite in various organ systems, primarily the liver and kidneys. nih.gov This helps to build a comprehensive picture of how linezolid and its metabolites are processed and cleared from the body. nih.gov For instance, while PNU-142586 formation is the rate-limiting step in linezolid clearance in humans, the formation of PNU-142300 is the rate-limiting step in rats. nih.gov
Investigating Substrate Specificity and Enzyme Kinetics with Labeled PNU 142300 Precursors in In Vitro Enzymatic Assays
In vitro enzyme assays are fundamental to biochemical and molecular biology research, providing insights into enzyme function under controlled conditions. databiotech.co.il These assays are essential for exploring enzyme kinetics, mechanisms of action, and the effects of potential inhibitors or activators. databiotech.co.il The use of isotopically labeled precursors of PNU 142300 is critical for characterizing the enzymes involved in linezolid metabolism.
While the specific enzymes responsible for linezolid's biotransformation are not fully elucidated, it is known that the metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system. fda.goviu.edu In vitro studies suggest that the formation of the major metabolite, PNU-142586, occurs through a non-enzymatic chemical oxidation process. fda.gov
By introducing labeled linezolid into in vitro systems containing various enzymes, researchers can identify which enzymes, if any, contribute to the formation of PNU 142300. This allows for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which quantify the enzyme's affinity for the substrate and its catalytic efficiency. researchgate.netwikipedia.org Such data are vital for predicting potential drug-drug interactions and understanding variability in drug metabolism among individuals. researchgate.net
Table 1: Key Components of In Vitro Enzyme Assays
| Component | Role |
|---|---|
| Enzyme | The biological catalyst being studied. |
| Substrate | The molecule upon which the enzyme acts; in this case, a labeled linezolid precursor. |
| Buffer System | Maintains optimal pH and ionic strength for the enzymatic reaction. databiotech.co.il |
| Cofactors/Coenzymes | Non-protein chemical compounds required for the enzyme's activity. |
| Inhibitors/Activators | Molecules that decrease or increase enzymatic activity, respectively. databiotech.co.il |
Studies on Metabolite-Parent Compound Relationships in Preclinical Pharmacodynamics Models
By co-administering linezolid and labeled PNU 142300 to animal models, researchers can simultaneously track the concentrations of both compounds and correlate them with pharmacodynamic outcomes. This helps to confirm the inactivity of the metabolite and ensures that the observed therapeutic effects are attributable to the parent drug.
Population pharmacokinetic analyses have been conducted to evaluate the relationship between linezolid and its major metabolites. researchgate.net These studies have shown that factors like creatinine (B1669602) clearance can influence the clearance of both linezolid and its metabolites. researchgate.net In patients with renal impairment, the concentrations of both linezolid and its metabolites, including PNU-142300, can be significantly higher. researchgate.netfrontiersin.org One study developed a UPLC-MS/MS assay to measure linezolid and PNU-142300 in human serum, finding that the metabolite-to-parent concentration ratio of PNU-142300 increased with the severity of renal impairment. frontiersin.org
Table 2: Linezolid and Metabolite Disposition
| Compound | Role | Primary Elimination Route | Approximate Urinary Excretion (Steady State) |
|---|---|---|---|
| Linezolid | Parent Drug | Renal and Non-renal nih.govasm.org | 30% asm.orggeneesmiddeleninformatiebank.nlpfizer.com |
| PNU-142300 | Inactive Metabolite | Renal ark-tdm.comtandfonline.com | 10% asm.orggeneesmiddeleninformatiebank.nlpfizer.com |
| PNU-142586 | Inactive Metabolite | Renal ark-tdm.comtandfonline.com | 40% asm.orggeneesmiddeleninformatiebank.nlpfizer.com |
Contribution of this compound to Understanding Drug-Drug Interactions at the Metabolic Level in Experimental Systems
Drug-drug interactions (DDIs) are a significant concern in clinical practice and can lead to adverse reactions or reduced therapeutic efficacy. evotec.comimpaact4tb.org These interactions often occur at the level of drug metabolism, where one drug can inhibit or induce the enzymes responsible for the metabolism of another. evotec.comnih.gov
The use of this compound is valuable in studying potential DDIs involving linezolid. Since linezolid is not extensively metabolized by cytochrome P450 enzymes, the risk of clinically significant DDIs mediated by CYP inhibition or induction is low. fda.goviu.edu However, it is still important to investigate other potential interaction pathways.
In vitro experimental systems, such as human liver microsomes, are used to assess the impact of other drugs on linezolid metabolism by measuring the formation of labeled PNU 142300. evotec.com A decrease in the formation of the labeled metabolite would suggest inhibition of a metabolic pathway, while an increase would indicate induction. impaact4tb.orgnih.gov For example, a study on the effect of rifampicin (B610482) on linezolid pharmacokinetics showed a decrease in linezolid concentration, though the exact mechanism and clinical significance are unknown. geneesmiddeleninformatiebank.nl
These studies are crucial for identifying potential DDI risks early in drug development and for providing guidance on the safe co-administration of linezolid with other medications. nih.gov
Emerging Research Applications and Future Directions for Pnu 142300 13c1,d2
Potential for PNU 142300-13C1,d2 in Quantitative Systems Pharmacology (QSP) Model Development for Preclinical Prediction
Quantitative Systems Pharmacology (QSP) integrates computational modeling and experimental data to examine the dynamic interactions between a drug and a biological system. These models can simulate physiological processes and predict a drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, aiding in preclinical drug development.
The utility of this compound in QSP models lies in its role as a stable isotope-labeled internal standard. In preclinical studies, accurate measurement of drug and metabolite concentrations is crucial for developing and validating QSP models. By providing a precise reference for the quantification of the metabolite PNU-142300, the labeled compound enhances the reliability of the data fed into these models. This, in turn, improves the predictive power of the QSP models for understanding the metabolic fate of the parent drug, linezolid (B1675486), in various experimental systems.
Table 1: Key Parameters for QSP Model Development Influenced by this compound
| Parameter | Description | Role of this compound |
| Metabolite Clearance | The rate at which a metabolite is removed from a biological system. | Enables accurate quantification of PNU-142300, allowing for precise calculation of its clearance rate. |
| Formation Rate | The rate at which a metabolite is formed from the parent drug. | By tracking the appearance of PNU-142300 over time, its formation rate can be accurately determined. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Accurate plasma concentration data for PNU-142300, facilitated by the labeled standard, is essential for calculating its volume of distribution. |
| Metabolite-to-Parent Ratio | The ratio of the concentration of a metabolite to the concentration of the parent drug. | Provides a reliable measure for assessing the extent of metabolism of the parent drug. |
Integration of Isotope Tracing with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Research Models
Multi-omics approaches involve the simultaneous analysis of multiple "omes," such as the genome, proteome, and metabolome, to gain a holistic understanding of a biological system. Isotope tracing, the use of isotopically labeled compounds to follow the metabolic fate of molecules, can be powerfully integrated with multi-omics.
While this compound is primarily a tool for quantification rather than a metabolic tracer itself, its application is foundational for robust multi-omics studies. In metabolomics, accurate quantification of known metabolites is a prerequisite for identifying and interpreting changes in the metabolome in response to a drug. By ensuring the precise measurement of PNU-142300, researchers can more confidently correlate changes in its levels with alterations in other metabolic pathways, or with changes in protein expression (proteomics).
For instance, in a preclinical model, a change in the metabolic profile of an organism treated with linezolid could be more reliably interpreted if the concentration of its major metabolite, PNU-142300, is accurately known. This allows for the differentiation of metabolic changes directly related to the drug's primary metabolic pathway from off-target effects.
Advancements in Microdosing Studies in Preclinical Models Utilizing this compound
Microdosing involves administering sub-pharmacological doses of a drug to study its behavior in vivo. universiteitleiden.nl These studies are particularly valuable in early drug development for assessing pharmacokinetics with minimal risk of toxicity. nih.gov The extremely low concentrations of drug and metabolites in microdosing studies necessitate highly sensitive analytical techniques. rroij.com
The use of isotopically labeled compounds like this compound is critical in this context. Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting the very low levels of isotopically labeled compounds used in microdosing. rroij.com By using a ¹⁴C-labeled version of the parent drug and a stable isotope-labeled standard for the metabolite, such as this compound, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug even at microdoses. researchgate.net This approach allows for the generation of crucial pharmacokinetic data in preclinical animal models long before moving to first-in-human studies.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput in Research Settings
The demand for higher sensitivity and throughput in analytical chemistry is a constant driver of innovation. This compound plays a role in the development and validation of new analytical methods for drug metabolite quantification.
Modern analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are continually being refined to achieve lower limits of detection and faster analysis times. When developing a new LC-MS/MS method for PNU-142300, the isotopically labeled standard is indispensable for:
Method Validation: Ensuring the accuracy, precision, and linearity of the new method.
Matrix Effect Evaluation: Assessing the impact of the biological matrix (e.g., plasma, urine) on the ionization of the analyte.
Internal Standardization: Correcting for variations in sample preparation and instrument response, thereby improving the reliability of the results. eurekaselect.com
The availability of a well-characterized labeled standard like this compound facilitates the comparison of different analytical technologies and the optimization of existing ones for research purposes.
Future Research Avenues for Understanding Metabolite-Specific Biological Activities in Experimental Systems (Excluding Clinical Relevance)
Although PNU-142300 is considered an inactive metabolite of linezolid, the biological activity of drug metabolites is an area of ongoing research. Even "inactive" metabolites can sometimes have unexpected off-target effects or interact with biological systems in subtle ways.
Future non-clinical research could explore the potential biological activities of PNU-142300 in various experimental systems, and this compound would be a key tool in such investigations. For example, researchers could use the labeled compound to:
Investigate Cellular Uptake and Distribution: In in vitro cell culture models, the labeled metabolite could be used to study its transport across cell membranes and its subcellular localization, without the confounding presence of the parent drug.
Probe for Protein Binding: Experiments could be designed to identify if PNU-142300 binds to any cellular proteins, which might suggest a previously unknown biological interaction.
Explore Metabolic Stability: The stability of PNU-142300 itself could be assessed in different in vitro systems (e.g., liver microsomes, hepatocytes) from various preclinical species to understand if it undergoes further metabolism.
These types of fundamental research studies, while not directly related to the clinical efficacy of linezolid, could provide a more complete understanding of the disposition and potential interactions of its major metabolite within a biological system.
Q & A
Basic Research Questions
Q. How can researchers determine the optimal dosage of PNU 142300-13C1,d2 for in vivo neuropharmacological studies?
- Methodological Answer : Begin with dose-response experiments using pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Calculate brain penetration efficiency by correlating systemic administration with brain tissue concentrations, as demonstrated in rodent studies . Use in vitro receptor binding assays (e.g., α7 nAChR affinity tests) to establish baseline efficacy. Adjust doses based on species-specific metabolic rates and blood-brain barrier permeability, referencing NIH guidelines for preclinical dose standardization .
Q. What analytical methods are recommended for characterizing the isotopic purity of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm 13C and deuterium incorporation. Cross-validate results with isotope ratio mass spectrometry (IRMS) for quantitative isotopic analysis. Ensure compliance with ISO guidelines for isotopic labeling verification, and reference primary literature on analogous labeled compounds for benchmarking .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal (e.g., 40°C) and humidity-controlled (e.g., 75% RH) environments. Monitor degradation via HPLC-UV or LC-MS at predefined intervals. Compare degradation profiles with unlabeled PNU 142300 to isolate isotope-specific stability issues. Document findings using ICH Q1A guidelines for pharmaceutical stability testing .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in hypoxic preconditioning models be resolved?
- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., hypoxia duration, animal strain differences). Replicate experiments using standardized protocols from , ensuring consistent measurement of brain PNU concentrations (e.g., ≈2–20 nM range). Apply Bayesian statistical models to assess inter-study variability and refine hypotheses using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental design considerations are critical when using this compound in tracer-based metabolic studies?
- Methodological Answer : Design studies with dual-isotope labeling (13C and 2H) to track metabolic pathways and isotope effects. Use kinetic isotope effect (KIE) calculations to differentiate enzymatic vs. non-enzymatic degradation. Integrate untargeted metabolomics (LC-HRMS) with stable isotope-resolved metabolomics (SIRM) for pathway mapping. Reference for literature-based validation of isotopic tracer methodologies .
Q. How can researchers address discrepancies between in vitro receptor binding data and in vivo efficacy for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations (IVIVC). Account for tissue-specific protein binding and clearance rates. Validate models using microdialysis in target brain regions. Apply Akaike Information Criterion (AIC) to compare competing pharmacokinetic models, as suggested in for statistical rigor .
Q. What strategies are effective for integrating multi-omics data in studies on this compound’s neuroprotective mechanisms?
- Methodological Answer : Use systems biology approaches (e.g., weighted gene co-expression network analysis) to link transcriptomic, proteomic, and metabolomic datasets. Prioritize pathways involving α7 nAChR signaling and hypoxia-inducible factors (HIFs). Validate findings with CRISPR/Cas9 gene-edited cell lines or siRNA knockdown models. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Methodological Frameworks
- For Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .
- For Data Analysis : Use R or Python-based tools (e.g.,
lme4for mixed-effects models) to handle nested data structures common in preclinical trials . - For Reproducibility : Adopt the ARRIVE 2.0 guidelines for reporting in vivo experiments, ensuring transparency in dosing, randomization, and blinding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
